molecular formula C13H12O3 B13025255 Ethyl3-hydroxy-1-naphthoate

Ethyl3-hydroxy-1-naphthoate

Cat. No.: B13025255
M. Wt: 216.23 g/mol
InChI Key: HLJBEADOLRDYEZ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-1-naphthoate is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of an ethyl ester group attached to the 3-hydroxy position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-1-naphthoate can be synthesized through a multi-step reaction involving the esterification of 3-hydroxy-1-naphthoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of ethyl 3-hydroxy-1-naphthoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxy-1-naphthoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

    Oxidation: 3-oxo-1-naphthoic acid or 3-carboxy-1-naphthoic acid.

    Reduction: 3-hydroxy-1-naphthyl alcohol.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-hydroxy-1-naphthoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of other naphthalene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-1-naphthoate in biological systems involves its interaction with cellular targets, leading to various biochemical effects. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can intercalate with DNA, affecting gene expression and cellular function. The exact molecular pathways and targets are still under investigation, but these interactions highlight the compound’s potential therapeutic applications.

Comparison with Similar Compounds

    Methyl 3-hydroxy-1-naphthoate: Similar structure with a methyl ester group instead of an ethyl ester.

    Ethyl 1-hydroxy-2-naphthoate: Differing in the position of the hydroxyl group on the naphthalene ring.

    Ethyl 3-hydroxy-2-naphthoate: Differing in the position of both the hydroxyl and ester groups.

Uniqueness: Ethyl 3-hydroxy-1-naphthoate is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the ethyl ester group provides distinct physicochemical properties, such as solubility and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

ethyl 3-hydroxynaphthalene-1-carboxylate

InChI

InChI=1S/C13H12O3/c1-2-16-13(15)12-8-10(14)7-9-5-3-4-6-11(9)12/h3-8,14H,2H2,1H3

InChI Key

HLJBEADOLRDYEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC2=CC=CC=C21)O

Origin of Product

United States

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